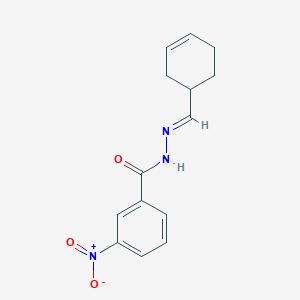![molecular formula C16H12ClFN2O2 B5796436 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide, commonly known as CFTRinh-172, is a small molecule inhibitor that specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases associated with CFTR dysfunction.
Mecanismo De Acción
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 binds to a specific site on the N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide protein and inhibits its function by preventing the opening of the chloride channel pore. This leads to a decrease in chloride ion transport across cell membranes and can have downstream effects on other ion channels and transporters.
Biochemical and Physiological Effects:
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In airway epithelial cells, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to increase mucus viscosity and decrease ciliary beat frequency, leading to impaired mucociliary clearance. In pancreatic acinar cells, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to inhibit fluid secretion and reduce enzyme release. In sweat glands, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to inhibit sweat secretion, leading to decreased sweat chloride concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has several advantages as a tool compound for studying N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide function and dysfunction. It is highly specific for N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide and does not inhibit other chloride channels or transporters. It is also relatively easy to use and can be applied to a variety of experimental systems. However, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 does have some limitations, including its potential off-target effects and the possibility of inducing cellular stress or toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research related to N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 and its potential therapeutic applications. One area of interest is the development of more potent and specific N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide inhibitors that could be used as therapeutic agents for cystic fibrosis and other diseases associated with N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide dysfunction. Another area of interest is the use of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 as a tool compound for investigating the role of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide in various physiological processes and disease states. Finally, there is ongoing research into the mechanisms of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 and its potential interactions with other ion channels and transporters.
Métodos De Síntesis
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 can be synthesized using a variety of methods, including the reaction of 2-(2-chloro-4-fluorophenyl)benzoxazole with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been widely used as a tool compound in basic and translational research related to N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide function and dysfunction. It has been shown to inhibit N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide-mediated chloride transport in a concentration-dependent manner and has been used to study the role of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide in various physiological processes, such as airway surface liquid regulation, gastrointestinal fluid secretion, and sweat secretion.
Propiedades
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c1-2-15(21)19-10-4-6-14-13(8-10)20-16(22-14)11-5-3-9(18)7-12(11)17/h3-8H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOCZJREFSYKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)
![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)


![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)